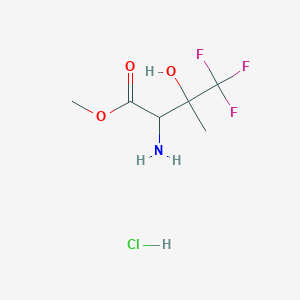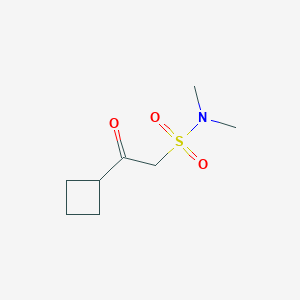
Methyl 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoate;hydrochloride” is a chemical compound with the CAS Number: 2361634-96-8 . It has a molecular weight of 237.61 and is typically found in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is "methyl (3S)-2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoate hydrochloride" . The InChI code is "1S/C6H10F3NO3.ClH/c1-5(12,6(7,8)9)3(10)4(11)13-2;/h3,12H,10H2,1-2H3;1H" .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .Scientific Research Applications
Synthesis of Fluorinated Amino Acids
Methyl 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoate hydrochloride is used in the synthesis of valuable fluorinated amino acids like (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine. These amino acids are obtained as hydrochloride salts and have applications in various biochemical studies (Pigza et al., 2009).
Anticancer Drug Synthesis
The compound is involved in the synthesis of organotin(IV) complexes, which show promise as anticancer drugs. These complexes have been tested against various human tumor cell lines, showing significant cytotoxicity and potential for therapeutic applications (Basu Baul et al., 2009).
Enzymatic Hydrolysis Studies
Studies on the enzymatic hydrolysis of derivatives of methyl 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoate have been conducted to synthesize D- and L-3,3-difluoro-2-amino acids. These studies are crucial for understanding the enzymatic behavior and potential applications in biochemical synthesis (Ayi et al., 1995).
Inhibitor Studies for Neurological Disorders
This compound is also used in the study of inhibitors for gamma-aminobutyric acid aminotransferase (GABA-T), which is significant in the treatment of neurological disorders such as epilepsy. The research focuses on the synthesis of 4-amino-2-(substituted methyl)-2-butenoic acids, which are potent competitive inhibitors of GABA-T (Silverman et al., 1986).
Pharmaceutical Analysis
In pharmaceutical analysis, the compound is used in high-performance liquid chromatographic (HPLC) assays. It aids in determining the concentration of specific drugs in various formulations, showcasing its importance in quality control and drug development (De Marco et al., 1989).
Safety and Hazards
This compound has several hazard statements including H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . Always refer to the MSDS for complete safety information .
Properties
IUPAC Name |
methyl 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO3.ClH/c1-5(12,6(7,8)9)3(10)4(11)13-2;/h3,12H,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBSODSJSJCFOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)N)(C(F)(F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone](/img/structure/B2720709.png)
![3-[4-(Aminomethyl)-2-fluorophenyl]propanoic acid](/img/structure/B2720710.png)

![N-(2-ethyl-6-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2720712.png)

![9-(4-Methylpiperidin-1-yl)-8-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2720717.png)



![N-(4-chloro-2-fluorophenyl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2720721.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-5-carboxamide](/img/structure/B2720725.png)
